molecular formula C8H5Cl2N B1364448 2,5-Dichlorobenzyl cyanide CAS No. 3218-50-6

2,5-Dichlorobenzyl cyanide

Cat. No.: B1364448
CAS No.: 3218-50-6
M. Wt: 186.03 g/mol
InChI Key: RLUBZPCKOYSHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorobenzyl cyanide is an organic compound with the molecular formula C8H5Cl2N. It is also known as (2,5-Dichlorophenyl)acetonitrile. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring and a cyanide group attached to the benzyl position. It is a pale-yellow solid at room temperature and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobenzyl cyanide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome c oxidase (CCOx) in mitochondria, where it can inhibit or stimulate the enzyme’s activity depending on the concentration . At low concentrations, this compound stimulates CCOx activity, enhancing mitochondrial electron transport and increasing intracellular ATP levels . At higher concentrations, it inhibits CCOx, leading to reduced ATP production and potential cytotoxic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter mitochondrial bioenergetics by modulating the activity of cytochrome c oxidase . This modulation can lead to changes in cell proliferation and energy metabolism. Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, further affecting cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as cytochrome c oxidase. At the molecular level, it binds to the heme a3 prosthetic group in CCOx, affecting the enzyme’s activity . This binding can either stimulate or inhibit the enzyme, depending on the concentration of this compound. Additionally, it can lead to the removal of constitutive inhibitory glutathionylation on the catalytic subunits of CCOx, further modulating its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained changes in mitochondrial function and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate mitochondrial function and enhance cellular bioenergetics . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and impaired cellular function . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome c oxidase, influencing metabolic flux and metabolite levels . The compound can modulate the tricarboxylic acid (TCA) cycle and related metabolic processes, affecting energy production and cellular metabolism . Additionally, it can be metabolized into other compounds, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within cells can influence its activity and function, with specific transporters playing a role in its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with mitochondrial cytochrome c oxidase suggests its localization within mitochondria, where it exerts its effects on cellular bioenergetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzyl cyanide can be synthesized through several methods. One common method involves the cyanidation of halogenated aromatics. For instance, the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic ammoxidation of benzyl alcohols or methyl aromatics. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Substitution: Sodium cyanide (NaCN) in the presence of a solvent like DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Oxidation: Benzoic acids.

    Substitution: Various substituted benzyl compounds.

    Reduction: Primary amines.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzyl cyanide
  • 2,6-Dichlorobenzyl cyanide
  • 3,4-Dichlorobenzyl cyanide

Comparison: 2,5-Dichlorobenzyl cyanide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound exhibits distinct chemical and biological properties, making it particularly valuable in certain applications .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUBZPCKOYSHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393380
Record name 2,5-dichlorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3218-50-6
Record name 2,5-dichlorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichlorobenzyl bromide (5.4 g, 22.5 mmol) in 16 mL of ethanol and potassium cyanide (1.63 g, 25 mmol) in 4 mL of water was heated at 80° C. overnight, then cooled, and the solids were filtered and washed with ethanol to give 3.5 g of 2,5-dichlorophenylacetonitrile as a white powder melting at 89-91° C. The nitrile was suspended in 20 red, of ethanol, and 20 mL of a 25% aqueous NaOH solution was added. The mixture was heated in a CEM Explore™ microwave reactor at 140° C. for 30 minutes, then cooled, poured into ice water and acidified to pH 1 with concentrated HCl to give a precipitate. The precipitate was filtered, washed with water and dried in a vacuum oven at 90° C. for 5 h to give the title compound as a white powder.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.